Tert-butyl 3-bromobenzoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl benzoate derivatives can involve various strategies. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, providing a route to α-methyl derivatives . Additionally, TBPB has been employed in the direct functionalization of N-propargyl aromatic amine derivatives with ethers, leading to the synthesis of 3-alkylated quinolines through a domino radical addition/cyclization reaction . These studies demonstrate the versatility of tert-butyl benzoate derivatives in facilitating complex organic transformations.
Molecular Structure Analysis
While the molecular structure of tert-butyl 3-bromobenzoate is not explicitly discussed, the structure of related compounds has been characterized using various techniques. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by FT-NMR, FT-IR, and single-crystal X-ray diffraction, revealing its crystalline structure and intermolecular interactions . These characterization methods are essential for understanding the molecular structure and properties of tert-butyl benzoate derivatives.
Chemical Reactions Analysis
Tert-butyl benzoate derivatives participate in a variety of chemical reactions. The laser flash photolysis of tert-butyl aroylperbenzoates has been studied to understand the kinetics of their singlet and triplet states and the aroylphenyl radicals formed during the process . These radicals exhibit solvent-dependent lifetimes and can react with various quenchers, indicating their potential in radical-mediated organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl benzoate derivatives are influenced by their molecular structure. For instance, the thermal and crystallographic properties of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate were studied, revealing its orthorhombic lattice and the types of intermolecular interactions stabilizing the crystal structure . These properties are crucial for understanding the behavior of these compounds under different conditions and their suitability for various applications.
Scientific Research Applications
Synthesis of Benzaldehyde Derivatives
Tert-butyl 4-bromobenzoate has been utilized in the synthesis of benzaldehyde derivatives. A study demonstrated the synthesis of a benzaldehyde containing an ester function directly from tert-butyl 4-lithiobenzate. This process involved reacting t-butyl 4-bromobenzoate with butyllithium at -78°C in tetrahydrofuran (THF), followed by the addition of DMF, yielding the desired benzaldehyde in moderate yield. This highlights the compound's utility in organic synthesis, particularly in forming benzaldehyde derivatives with ester functionalities (Kende & Zhong, 1999).
Catalysis in Fujiwara-Moritani Reactions
Tert-butyl perbenzoate, a related compound, serves as a substitute for benzoquinone in Fujiwara-Moritani reactions. These reactions were performed between acetanilides and butyl acrylate under homogeneous conditions at room temperature. The inclusion of Cu(OAc)2 as a cocatalyst enhanced the system, indicating the compound's role in promoting mild reaction conditions and enabling efficient chemical transformations (Liu & Hii, 2011).
Application in Antibacterial Activity Studies
Hydrazide-hydrazones of 4-tert-butylbenzoic acid, a chemically related compound, have been synthesized and screened for antibacterial activity. This study revealed that some synthesized compounds exhibited high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp. This highlights the potential of tert-butyl benzoate derivatives in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).
In Organic Light-Emitting Diodes (OLEDs)
2-Tert-butyl-9,10-bis(bromoaryl)anthracenes, which can be derived from tert-butyl benzoate compounds, have been synthesized and used in the construction of blue-light-emitting organic light-emitting diodes (OLEDs). These compounds exhibited high thermal decomposition temperatures and formed stable glasses, indicating their suitability for use in electronic devices (Danel et al., 2002).
Use in Thermal Decomposition Studies
Tert-butyl peroxybenzoate, a derivative of tert-butyl benzoate, has been studied for its thermal decomposition characteristics. This research is crucial for understanding the safety parameters and potential risks associated with the handling and storage of this compound in industrial settings, particularly in the petrifaction industry (Jiang et al., 2019).
Safety And Hazards
Future Directions
Tert-butyl 3-bromobenzoate is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products . Its market trends and growth opportunities are being explored . It is also used in research, with high-quality Tert-butyl 3-bromobenzoate offered in various pack sizes and purities .
properties
IUPAC Name |
tert-butyl 3-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVLZVSAZXTBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318988 | |
Record name | tert-butyl 3-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromobenzoate | |
CAS RN |
69038-74-0 | |
Record name | tert-Butyl 3-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69038-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-bromobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069038740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69038-74-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 3-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-bromo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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